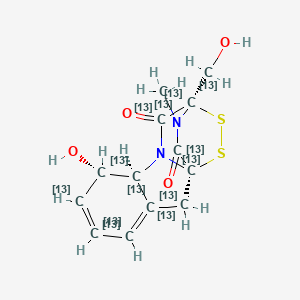

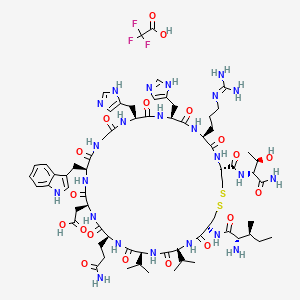

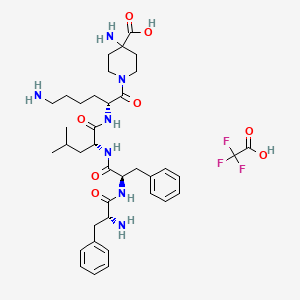

H-Ile-Cys(1)-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys(1)-D-aThr-NH2.TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Der vollständige chemische Name der Verbindung lautet L-Isoleucyl-L-Cysteinyl-L-Valyl-L-Valyl-L-Glutaminyl-L-α-Aspartyl-L-Tryptophylglycyl-L-Histidyl-L-Histidyl-L-Arginyl-L-Cysteinyl-L-Threoninamid, cyclisch (2→12)-Disulfid, Trifluoressigsäuresalz .

- Seine Summenformel ist C66H99N23O17S2 • XCF3COOH , mit einem Molekulargewicht von 1550,8 g/mol .

Compstatin: ist ein Peptid, das entwickelt wurde, um die Komplementaktivierung zu hemmen. Es zielt speziell auf die Komplementkomponente 3 (C3) ab, einen zentralen Akteur im Komplementsystem.

Herstellungsmethoden

Synthesewege: Compstatin kann mit Hilfe von Festphasen-Peptidsynthese (SPPS) Techniken synthetisiert werden.

Reaktionsbedingungen: Spezifische Bedingungen hängen von der verwendeten Synthesestrategie ab.

Industrielle Produktion: Informationen über großtechnische Produktionsverfahren sind begrenzt.

Chemische Reaktionsanalyse

Reaktivität: Compstatin durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Diese variieren je nach der spezifischen Reaktion. Beispielsweise umfasst die SPPS in der Regel Kupplungsreagenzien und Schutzgruppen.

Hauptprodukte: Die Spaltung der Disulfidbindung ergibt die cyclische Peptidstruktur.

Wissenschaftliche Forschungsanwendungen

Immunologie und Entzündung: Die Hemmung der Komplementaktivierung durch Compstatin macht es wertvoll für die Untersuchung von Immunreaktionen.

Biologie: Forscher verwenden es, um Komplement-vermittelte Prozesse zu untersuchen.

Medizin: Potenzielle therapeutische Anwendungen umfassen die Behandlung von Komplement-bedingten Krankheiten.

Industrie: Sein Einsatz in der Diagnostik und Medikamentenentwicklung wird erforscht.

Wirkmechanismus

Ziel: Compstatin bindet an die Komplementkomponente 3 (C3).

Wirkung: Es hemmt die Konvertase-vermittelte Spaltung von C3 und verhindert so die Bildung von C3a und C3b.

Pfade: Beeinflusst sowohl den klassischen als auch den alternativen Komplementweg .

Vorbereitungsmethoden

Synthetic Routes: Compstatin can be synthesized using solid-phase peptide synthesis (SPPS) techniques.

Reaction Conditions: Specific conditions depend on the synthetic strategy employed.

Industrial Production: Information on large-scale industrial production methods is limited.

Analyse Chemischer Reaktionen

Reactivity: Compstatin undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: These vary based on the specific reaction. For example, SPPS typically involves coupling reagents and protecting groups.

Major Products: Cleavage of the disulfide bond yields the cyclic peptide structure.

Wissenschaftliche Forschungsanwendungen

Immunology and Inflammation: Compstatin’s inhibition of complement activation makes it valuable for studying immune responses.

Biology: Researchers use it to investigate complement-mediated processes.

Medicine: Potential therapeutic applications include treating complement-related diseases.

Industry: Its use in diagnostics and drug development is being explored.

Wirkmechanismus

Target: Compstatin binds to complement component 3 (C3).

Effect: It inhibits convertase-mediated cleavage of C3, preventing the formation of C3a and C3b.

Pathways: Impacts both classical and alternative complement pathways .

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die cyclische Struktur von Compstatin und die spezifische Zielsetzung von C3 unterscheiden es.

Ähnliche Verbindungen: Während Compstatin herausragt, gibt es auch andere Komplementinhibitoren, wie Eculizumab und Ravulizumab .

Eigenschaften

Molekularformel |

C68H100F3N23O19S2 |

|---|---|

Molekulargewicht |

1664.8 g/mol |

IUPAC-Name |

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2R,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C66H99N23O17S2.C2HF3O2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102;3-2(4,5)1(6)7/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74);(H,6,7)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53+;/m0./s1 |

InChI-Schlüssel |

DURMUHTUCAQKNL-CJVVNLCASA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B10823145.png)

![7-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823166.png)

![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B10823167.png)